2,6-Dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylic acid
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Overview
Description
2,6-Dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylic acid is a compound belonging to the dihydropyridine class. Dihydropyridines are known for their diverse biological activities and are widely used in medicinal chemistry, particularly as calcium channel blockers.
Preparation Methods
The synthesis of 2,6-Dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylic acid typically involves the Hantzsch reaction, which is a multi-component reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Chemical Reactions Analysis
2,6-Dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylic acid undergoes various chemical reactions:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Scientific Research Applications
2,6-Dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is explored for its potential use as a calcium channel blocker, which can be beneficial in treating cardiovascular diseases.
Industry: The compound is used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylic acid involves its interaction with calcium channels. By blocking these channels, it prevents the influx of calcium ions into cells, which can help in reducing blood pressure and alleviating conditions like angina .
Comparison with Similar Compounds
Similar compounds to 2,6-Dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylic acid include:
Nifedipine: Another dihydropyridine used as a calcium channel blocker.
Amlodipine: Known for its longer duration of action compared to other dihydropyridines.
Properties
CAS No. |
83300-97-4 |
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Molecular Formula |
C21H19NO4 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C21H19NO4/c1-13-17(20(23)24)19(15-9-5-3-6-10-15)18(21(25)26)14(2)22(13)16-11-7-4-8-12-16/h3-12,19H,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
VCIHHFBDFJQNSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1C2=CC=CC=C2)C)C(=O)O)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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